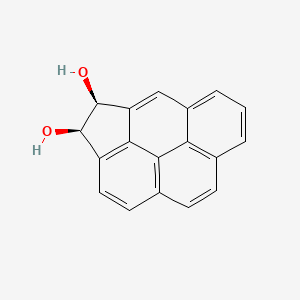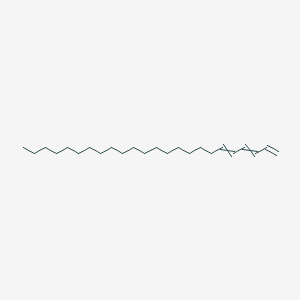
Tetracosa-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracosa-1,3,5-triene is an organic compound with the molecular formula C24H44. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is part of a larger class of hydrocarbons known as polyenes, which are characterized by multiple conjugated double bonds. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosa-1,3,5-triene typically involves the use of alkyne metathesis or Wittig reactions. One common method is the coupling of smaller alkyne units to form the desired triene structure. This process often requires the use of catalysts such as molybdenum or tungsten complexes to facilitate the reaction. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkyne metathesis processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The choice of catalyst and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
Tetracosa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of saturated hydrocarbons.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions are often carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or nickel (Ni) are typical for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common, often performed in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as tetracosane.
Substitution: Halogenated derivatives like tetracosa-1,3,5-tribromide.
科学研究应用
Tetracosa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity. It is also employed in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism by which Tetracosa-1,3,5-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with other molecules, leading to the formation of new chemical species. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the double bonds can react with oxidizing agents to form epoxides, which can further react to form other products.
相似化合物的比较
Similar Compounds
Hexa-1,3,5-triene: A smaller triene with similar reactivity but fewer carbon atoms.
Cyclohexa-1,3,5-triene: A cyclic triene with different structural properties and reactivity.
Octa-1,3,5,7-tetraene: A larger polyene with four conjugated double bonds.
Uniqueness
Tetracosa-1,3,5-triene is unique due to its long carbon chain and the presence of three conjugated double bonds. This structure imparts specific chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Its long carbon chain also makes it suitable for applications in materials science and polymer chemistry, where longer chain lengths are often desirable.
属性
CAS 编号 |
77046-67-4 |
|---|---|
分子式 |
C24H44 |
分子量 |
332.6 g/mol |
IUPAC 名称 |
tetracosa-1,3,5-triene |
InChI |
InChI=1S/C24H44/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-24H2,2H3 |
InChI 键 |
UWNXVHSJCCSZDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

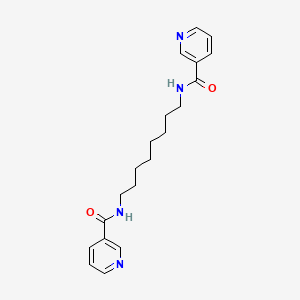
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
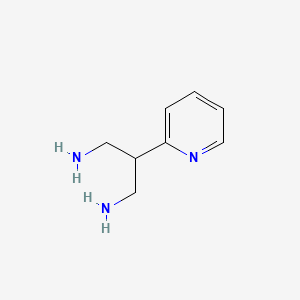
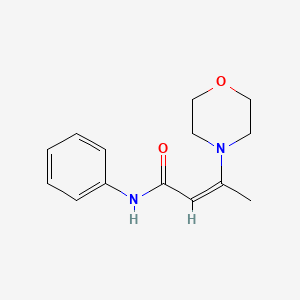
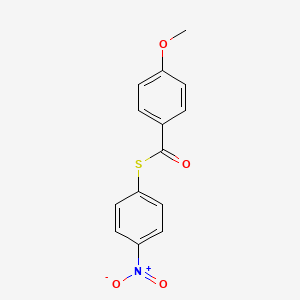
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
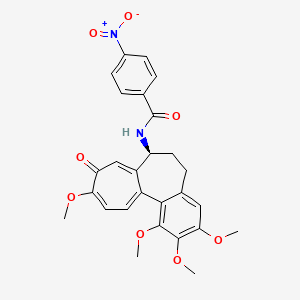
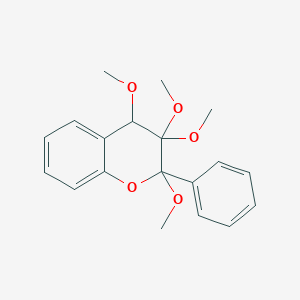
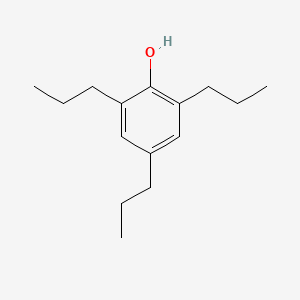
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
